2'-Deoxy-xanthosine-5'-monophosphate

Beschreibung

Chemical Identity and Nomenclature

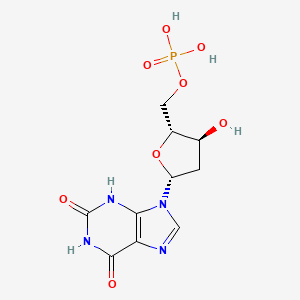

This compound (dXMP) is systematically named as 2′-deoxy-5′-2,3-dihydroxanthylic acid under IUPAC guidelines, reflecting its structural relationship to xanthosine monophosphate (XMP). The compound’s stereochemistry is defined by three stereocenters in its deoxyribose moiety, with the sugar-phosphate backbone adopting a β-D-2'-deoxyribofuranosyl configuration. Its molecular structure comprises a xanthine base (2,6-dioxopurine) linked to a deoxyribose-phosphate group, as illustrated by the SMILES notation $$ \text{C1C@@HO} $$.

dXMP is often confused with deoxyguanosine monophosphate (dGMP) due to structural similarities, but key distinctions lie in the oxidation state of the purine ring. While dGMP retains an amino group at position 2, dXMP features a ketone group at positions 2 and 6, conferring unique reactivity. Comparative analysis with related deoxyribonucleotides reveals distinct functional roles (Table 1).

Table 1: Structural and functional comparison of dXMP with analogous deoxyribonucleotides

Synonyms for dXMP include 2′-Desoxy-2,3-dihydroxanthosin5′-(dihydrogenphosphat) and 5′-2,3-Dihydroxanthylic acid, 2′-deoxy-, registered under CAS 5187-90-6. Its hydrate form, though less commonly referenced, stabilizes the phosphate group in aqueous environments.

Biological Significance in Purine Nucleotide Metabolism

dXMP occupies a niche in purine catabolism, arising primarily from the deamination and oxidation of deoxyguanosine monophosphate (dGMP). In human lymphoblastoid cells, AMP deaminase converts dGMP to dXMP in an ATP-dependent reaction, linking dXMP production to cellular energy status. This conversion is critical in tissues with high nucleotide turnover, such as lymphocytes, where dysregulated dXMP accumulation correlates with ATP depletion and impaired immune function.

The enzyme xanthine oxidase further processes dXMP into deoxyxanthosine, which is excreted or recycled via the purine salvage pathway. Notably, dXMP’s inability to directly re-enter DNA synthesis—unlike dAMP or dGMP—limits its role to metabolic regulation rather than nucleic acid assembly. Kinetic studies reveal that dXMP inhibits ribonucleotide reductase (RNR) at micromolar concentrations, modulating the balance between deoxyribonucleotide pools and preventing DNA replication errors.

In prokaryotic systems, dXMP participates in the KEGG module M00002 (glycolysis core), though its exact function remains underexplored. Comparative genomics suggests conserved roles in nucleotide homeostasis across eukaryotes and bacteria, with orthologs of dXMP-metabolizing enzymes identified in Escherichia coli and Homo sapiens.

Historical Context of Discovery and Characterization

The isolation of dXMP paralleled advances in nucleotide chromatography during the mid-20th century. Early work by Kalckar and Lowry in the 1950s on purine deaminases laid the groundwork for identifying dXMP as a byproduct of dGMP metabolism. However, definitive structural elucidation awaited the advent of nuclear magnetic resonance (NMR) spectroscopy in the 1970s, which resolved the stereochemical ambiguities in its deoxyribose moiety.

The compound gained clinical relevance in the 1980s when studies on adenosine deaminase deficiency linked dXMP accumulation to severe combined immunodeficiency (SCID). Seminal work by Coleman et al. (1983) demonstrated that dXMP’s inhibition of RNR disrupts T-cell proliferation, cementing its role in immunometabolism. Contemporary research leverages mass spectrometry and CRISPR-Cas9 gene editing to map dXMP flux in cancer cells, revealing its potential as a biomarker for chemotherapeutic response.

Eigenschaften

CAS-Nummer |

5187-90-6 |

|---|---|

Molekularformel |

C10H13N4O8P |

Molekulargewicht |

348.21 g/mol |

IUPAC-Name |

[(2R,3S,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13N4O8P/c15-4-1-6(22-5(4)2-21-23(18,19)20)14-3-11-7-8(14)12-10(17)13-9(7)16/h3-6,15H,1-2H2,(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1 |

InChI-Schlüssel |

RTWWRSBEQVIVBY-KVQBGUIXSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)O)O |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-xanthosine-5’-monophosphate typically involves the deamination of deoxyadenosine monophosphate (dAMP). This process can be catalyzed by enzymes such as deoxyribonucleoside triphosphate pyrophosphohydrolase, which hydrolyzes dAMP to produce 2’-Deoxy-xanthosine-5’-monophosphate .

Industrial Production Methods: Industrial production of deoxynucleoside monophosphates, including 2’-Deoxy-xanthosine-5’-monophosphate, often involves biotechnological approaches. For example, recombinant enzymes from microorganisms like Escherichia coli can be used in a one-pot reaction system to produce these compounds efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Deoxy-xanthosine-5’-monophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form xanthine derivatives.

Deamination: This reaction converts adenine derivatives into xanthine derivatives.

Hydrolysis: Enzymatic hydrolysis can convert it into its respective nucleoside and phosphate.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Deaminating Agents: Nitrous acid or specific deaminase enzymes.

Hydrolytic Enzymes: Nucleotidases and phosphatases.

Major Products:

Oxidation: Xanthine derivatives.

Deamination: Xanthosine.

Hydrolysis: Deoxyribose and phosphate.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 2'-Deoxy-xanthosine-5'-monophosphate serves as a substrate in enzymatic studies aimed at understanding nucleotide metabolism. Its ability to undergo various chemical reactions, such as oxidation and hydrolysis, makes it valuable for exploring nucleic acid interactions.

| Reaction Type | Common Agents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Xanthine derivatives |

| Deamination | Nitrous acid | Xanthosine |

| Hydrolysis | Nucleotidases | Deoxyribose and phosphate |

Biology

In biological research, this compound is instrumental in studying DNA repair mechanisms and the role of noncanonical nucleotides in maintaining genetic integrity. Its incorporation into DNA can lead to mutations if not properly regulated.

- Mechanism of Action : It is recognized by hydrolytic enzymes such as inosine triphosphate pyrophosphatases, which prevent its accumulation.

- Enzymatic Conversion : It can be phosphorylated to form 2'-deoxy-xanthosine triphosphate (dXTP), which is crucial for DNA replication.

Medicine

The compound is under investigation for its potential therapeutic applications:

- Antiviral Therapies : Studies suggest that it may play a role in developing antiviral drugs.

- Biomarker for Metabolic Disorders : Its levels could indicate certain metabolic conditions, making it a candidate for diagnostic purposes.

Case Studies

-

Enzymatic Studies on Nucleotide Metabolism :

A study demonstrated that the addition of purine nucleotides, including xanthosine-5'-monophosphate, significantly enhanced the production of specific metabolites in microbial fermentation processes. The optimal concentration led to increased cell growth and metabolite production, highlighting its utility in metabolic engineering . -

Role in DNA Repair Mechanisms :

Research has shown that this compound's incorporation into DNA can influence repair pathways. Its structural similarity to other nucleotides allows it to be utilized by DNA polymerases during replication, posing both risks and opportunities for genetic stability .

Wirkmechanismus

The mechanism of action of 2’-Deoxy-xanthosine-5’-monophosphate involves its incorporation into DNA and RNA, where it can cause mutations due to its structural similarity to other nucleotides. It is recognized and hydrolyzed by house-cleaning enzymes like inosine triphosphate pyrophosphatases, which prevent its accumulation and potential mutagenic effects .

Molecular Targets and Pathways:

DNA and RNA Polymerases: Incorporate the compound into nucleic acids.

House-Cleaning Enzymes: Hydrolyze the compound to prevent genetic mutations.

Metabolic Pathways: Involved in purine metabolism and nucleotide salvage pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

dXMP is structurally analogous to other deoxyribonucleotides but differs in its nitrogenous base (xanthine). Below is a comparative analysis with key nucleotides:

Key Comparative Insights

Base-Specific Interactions: dXMP vs. This may reduce dXMP's incorporation into DNA under normal conditions, though synthetic studies suggest it can form non-canonical base pairs . XMP: Unlike dXMP, XMP’s ribose sugar enables participation in RNA-related processes. Its metal-binding properties are critical in enzymatic cofactor interactions .

Biological Roles: dXMP: No direct evidence links dXMP to immune or metabolic pathways, unlike cyclic nucleotides (e.g., cGAMP) that activate STING-dependent immunity . dGMP/dCMP: Essential for DNA replication and repair; dGMP adducts are biomarkers of genotoxic exposure .

Physicochemical Properties :

- Acid-Base Behavior : XMP exists predominantly as (X-H·MP)³⁻ at physiological pH, enabling strong coordination with divalent cations. dXMP’s deoxyribose may reduce phosphate group acidity compared to XMP .

- Conformational Stability : Ribose pucker (e.g., C3'-endo vs. C2'-endo) influences nucleotide-protein interactions. Deoxyribose in dXMP likely adopts a different pucker than ribose in XMP, affecting binding to enzymes or receptors .

Research Findings Table

Biologische Aktivität

2'-Deoxy-xanthosine-5'-monophosphate (dXMP) is a purine nucleotide that plays a significant role in various biological processes. It is a derivative of xanthosine and is involved in nucleotide metabolism, cellular signaling, and potential therapeutic applications. This article explores the biological activity of dXMP, focusing on its mechanisms, interactions, and implications in health and disease.

| Property | Value |

|---|---|

| CAS Number | 5187-90-6 |

| Molecular Formula | C10H12N5O7P |

| Molecular Weight | 307.2 g/mol |

| IUPAC Name | 2-amino-6-(hydroxymethyl)-1H-purine-9-(5-phospho)-D-ribofuranoside |

dXMP is primarily involved in the purine nucleotide salvage pathway. It can be phosphorylated to form 2'-deoxy-xanthosine triphosphate (dXTP), which is incorporated into DNA during replication. This incorporation can influence DNA stability and repair mechanisms, making dXMP significant in cellular processes.

- Enzymatic Conversion : dXMP can be converted to dXTP by the action of nucleoside diphosphate kinase (NDPK) or via dephosphorylation pathways.

- Role in Nucleotide Pools : dXMP contributes to maintaining the balance of deoxynucleotide pools, which is crucial for DNA synthesis and repair. Imbalances can lead to mutagenesis and other cellular dysfunctions .

Interactions with Other Compounds

Research indicates that dXMP interacts with various enzymes and nucleotides:

- Nucleoside Monophosphate Kinases : These enzymes facilitate the conversion of dXMP to dXDP and subsequently to dXTP.

- Inhibition Studies : Studies have shown that certain compounds can inhibit the activity of enzymes involved in dXMP metabolism, impacting its biological functions .

Case Studies

- Antiviral Properties : A study examined the antiviral potential of xanthine-based compounds, including dXMP derivatives, against various viruses such as herpes simplex virus (HSV) and varicella-zoster virus (VZV). The derivatives exhibited significant inhibitory effects, suggesting that modifications to the xanthine structure could enhance antiviral activity .

- Cancer Research : In cancer cell lines, elevated levels of dXMP were associated with increased cell proliferation. This suggests a potential role for dXMP in tumor biology, where it may contribute to the rapid DNA synthesis characteristic of cancer cells .

- Metabolic Disorders : Research has linked abnormalities in dXMP metabolism to conditions such as gout and Kelley-Seegmiller syndrome, highlighting its importance in purine metabolism .

Enzymatic Kinetics

Recent studies have characterized the kinetics of enzymes acting on dXMP:

- Michaelis-Menten Kinetics : The conversion rates of dXMP by nucleoside diphosphate kinase have been quantified, revealing a value indicative of substrate affinity and enzyme efficiency .

- Turnover Rates : The turnover number for dXMP conversion varies significantly among different enzyme systems, emphasizing its versatile role in cellular metabolism.

Comparative Studies

Comparative analyses between dXMP and other nucleotides have revealed unique properties:

| Nucleotide | Role in Metabolism | Key Enzymes Involved |

|---|---|---|

| 2'-Deoxyadenosine 5'-monophosphate (dAMP) | DNA synthesis | Adenylate kinase |

| 2'-Deoxyguanosine 5'-monophosphate (dGMP) | DNA repair | Guanylate kinase |

| 2'-Deoxy-xanthosine 5'-monophosphate (dXMP) | Nucleotide pool maintenance | Nucleoside diphosphate kinase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.